4-Chloro-2,6-diphenylpyrimidine-5-carbonitrile
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Overview
Description
4-Chloro-2,6-diphenylpyrimidine-5-carbonitrile is a chemical compound with the molecular formula C17H10ClN3 and a molecular weight of 291.73 g/mol . It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4th position, phenyl groups at the 2nd and 6th positions, and a carbonitrile group at the 5th position. This compound is primarily used in research and development settings.
Scientific Research Applications
4-Chloro-2,6-diphenylpyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Preparation Methods
The synthesis of 4-Chloro-2,6-diphenylpyrimidine-5-carbonitrile typically involves a multi-step process. One common method includes the reaction of 4-chloro-2,6-diphenylpyrimidine-5-carbonyltrile with sodium hydride in N,N-dimethyl-formamide under an inert atmosphere . This is followed by the addition of 5-phenyl-5,11-dihydro-indolo[3,2-b]carbazole in the same solvent, resulting in the formation of the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
4-Chloro-2,6-diphenylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include sodium hydride, N,N-dimethyl-formamide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-diphenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to various receptors and enzymes, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-Chloro-2,6-diphenylpyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives, such as:
2,4-Dichloro-6-methylpyrimidine: Another pyrimidine derivative with different substituents, leading to distinct chemical and biological properties.
4,6-Dichloropyrimidine: Similar in structure but with different functional groups, resulting in varied reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
4-chloro-2,6-diphenylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3/c18-16-14(11-19)15(12-7-3-1-4-8-12)20-17(21-16)13-9-5-2-6-10-13/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVYKSWPLLEZMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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